Taurultam

Vue d'ensemble

Description

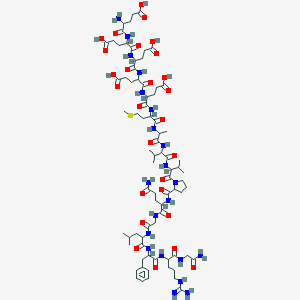

Taurultam : est un dérivé de la taurolidine, un composé antimicrobien. Il est connu pour ses propriétés bactéricides et est utilisé dans diverses applications médicales et industrielles. Le this compound est un composé contenant du soufre qui joue un rôle important dans la dégradation et l'activité de la taurolidine.

Applications De Recherche Scientifique

Taurultam has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Studied for its antimicrobial properties and its role in inhibiting bacterial adhesion and biofilm formation.

Medicine: Investigated for its potential use in preventing catheter-related infections and as an adjunct therapy in cancer treatment.

Industry: Utilized in the production of antimicrobial coatings and materials

Mécanisme D'action

Target of Action

Taurultam, a derivative of the taurine amino-acid, primarily targets bacterial cells . It shows broad antibacterial action against gram-positive and gram-negative bacteria, mycobacteria, and some clinically relevant fungi . It inhibits the adherence of Escherichia coli and Staphylococcus aureus to human epithelial and fibroblast cells .

Mode of Action

This compound interacts with its targets by irreversibly binding its methylol groups to microbial cell walls . This interaction results in a loss of cell wall integrity and eventual cell death . Additionally, it reduces bacterial adhesion to mammalian cells and neutralizes bacterial endo- and exotoxins .

Biochemical Pathways

This compound is a derivative of taurolidine, which exists in equilibrium with this compound derivatives in a biological environment . The transformation of taurolidine to this compound is described as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O (hydroxyl) on the exocyclic C (methylene) . A concerted mechanism describes the further hydrolysis of the taurolidine derivative methylol-taurultam .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates a shorter half-life and lower systemic exposure than taurinamide . Shortening of infusion duration increases the maximum concentration (Cmax) and area under the curve (AUC) of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial cell wall synthesis, leading to cell death . It also reduces bacterial adhesion to mammalian cells and neutralizes bacterial endo- and exotoxins . Furthermore, it has been shown to exert antineoplastic activity .

Action Environment

This compound’s action, efficacy, and stability are influenced by the biological environment. Taurolidine, from which this compound is derived, is unstable in aqueous solution and breaks down into derivatives, including this compound . These derivatives are thought to be responsible for the biological activity .

Analyse Biochimique

Biochemical Properties

Taurultam interacts with various enzymes, proteins, and other biomolecules. It exists in equilibrium with taurolidine in a biological environment . This equilibrium is described theoretically as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O (hydroxyl) on the exocyclic C (methylene) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits, in vitro, the adherence of Escherichia coli and Staphylococcus aureus to human epithelial and fibroblast cells . It also has anti-proliferative and cell death inducing capacity, which is largely due to its main derivative this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The interaction of methylol-taurultam with the diaminopimelic NH2 group in the E. coli bacteria cell wall (peptidoglycan) has a negative ΔG value (−38.2 kcal/mol) but a high energy barrier (45.8 kcal/mol) suggesting no reactivity . On the contrary, taurolidine docking into E. coli fimbriae protein, responsible for bacteria adhesion to the bladder epithelium, shows it has higher affinity than mannose (the natural substrate), whereas methylol-taurultam and this compound are less tightly bound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Taurolidine, from which this compound is derived, has been used as an antimicrobial agent in the clinical setting since the 1970s and thus far appears nontoxic . The pharmacokinetics of 4 g taurine in eight healthy male volunteers following oral administration in the fasting state in the morning was studied .

Metabolic Pathways

This compound is involved in various metabolic pathways. In the body, taurolidine is metabolized rapidly via the metabolites this compound and methylol taurinamide, which also have a bactericidal action, to taurine, an endogenous aminosulphonic acid, carbon dioxide, and water .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le taurultam est synthétisé à partir de la taurolidine par une série de réactions d'hydrolyse et de décomposition. Le processus implique la formation de taurolidine cationique suivie d'une attaque nucléophile de l'hydroxyle sur le carbone méthylénique exocyclique. Ce mécanisme concerté conduit à la formation de méthylol-taurultam, qui s'hydrolyse ensuite pour produire du this compound .

Méthodes de production industrielle : La production industrielle de this compound implique l'hydrolyse contrôlée de la taurolidine dans une solution aqueuse. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du this compound. Le processus est conçu pour être efficace et évolutif pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le taurultam subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Il peut être réduit pour former des thiols et d'autres composés contenant du soufre.

Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où l'atome de soufre est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les alcools sont couramment utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols et autres composés contenant du soufre.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés contenant du soufre.

Biologie : Étudié pour ses propriétés antimicrobiennes et son rôle dans l'inhibition de l'adhésion bactérienne et la formation de biofilms.

Médecine : En cours d'investigation pour son utilisation potentielle dans la prévention des infections liées aux cathéters et comme thérapie adjuvante dans le traitement du cancer.

Industrie : Utilisé dans la production de revêtements et de matériaux antimicrobiens

Mécanisme d'action

Le this compound exerce ses effets par les mécanismes suivants :

Activité antimicrobienne : Le this compound perturbe la paroi cellulaire bactérienne en se liant aux muréines et aux lipopolysaccharides, ce qui entraîne la lyse et la mort cellulaires.

Inhibition de l'adhésion bactérienne : Il réduit l'adhésion bactérienne aux cellules mammifères en interférant avec les fimbriae et les flagelles.

Neutralisation des endotoxines : Le this compound neutralise les endotoxines bactériennes en réagissant avec leurs groupes amino et hydroxyle, les rendant inactives.

Comparaison Avec Des Composés Similaires

Composés similaires :

Taurolidine : Le composé parent du taurultam, connu pour son activité antimicrobienne à large spectre.

Méthylol-taurultam : Un intermédiaire dans l'hydrolyse de la taurolidine, possédant également des propriétés antimicrobiennes.

Taurine : Un dérivé d'acide aminé endogène à partir duquel la taurolidine et le this compound sont dérivés.

Unicité du this compound : Le this compound est unique en raison de son rôle spécifique dans la dégradation et l'activité de la taurolidine. Il possède des propriétés antimicrobiennes distinctes et est moins fortement lié aux fimbriae bactériennes que la taurolidine, ce qui en fait un composé précieux dans la prévention des infections bactériennes .

Propriétés

IUPAC Name |

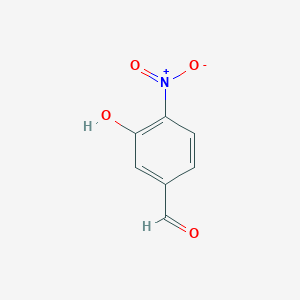

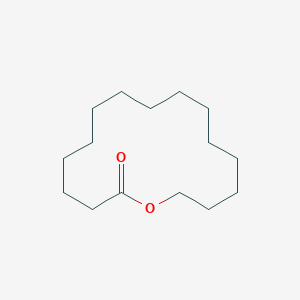

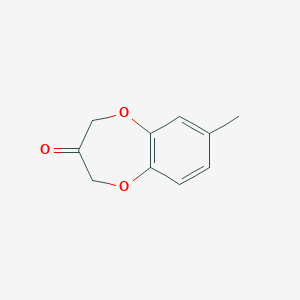

1,2,4-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGYJMFQWGPBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191968 | |

| Record name | Taurultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38668-01-8 | |

| Record name | Taurultam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-thiadiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAURULTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

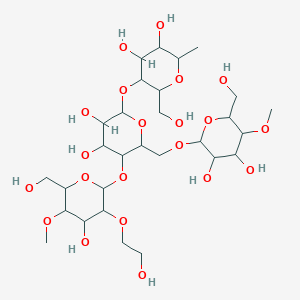

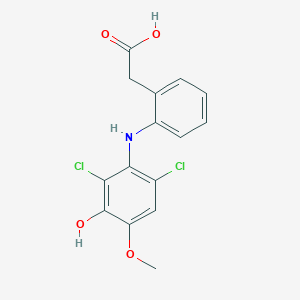

![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)

![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)